molecular formula C15H20N4O2 B2678984 Ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylnicotinate CAS No. 683274-44-4

Ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylnicotinate

Cat. No.: B2678984
CAS No.: 683274-44-4
M. Wt: 288.351
InChI Key: MTXUJJPFBVQKLD-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylnicotinate is a synthetic organic compound that belongs to the class of nicotinates This compound is characterized by its unique structure, which includes a cyano group, a diazepane ring, and a methyl group attached to a nicotinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylnicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylnicotinate involves its interaction with specific molecular targets. The cyano group and diazepane ring play crucial roles in binding to receptors or enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the biological pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the cyano group and the diazepane ring in this compound makes it unique compared to other nicotinates. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-3-21-15(20)13-9-12(10-16)11(2)18-14(13)19-7-4-5-17-6-8-19/h9,17H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXUJJPFBVQKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)C)N2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683274-44-4
Record name 683274-44-4
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